molecular formula C13H17NO5 B12876977 Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)- CAS No. 38943-52-1

Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)-

Cat. No.: B12876977
CAS No.: 38943-52-1
M. Wt: 267.28 g/mol
InChI Key: DTPIFOKFGUEOIL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Oxazolidines can undergo oxidation reactions, often leading to the formation of oxazolidinones.

    Reduction: Reduction of oxazolidines can yield amino alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, especially at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, bases like triethylamine

Major Products Formed:

    Oxidation: Oxazolidinones

    Reduction: Amino alcohols

    Substitution: N-alkylated oxazolidines

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-(3,4,5-trimethoxybenzoyl)oxazolidine is unique due to the presence of the trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

CAS No.

38943-52-1

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

1,3-oxazolidin-3-yl-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C13H17NO5/c1-16-10-6-9(7-11(17-2)12(10)18-3)13(15)14-4-5-19-8-14/h6-7H,4-5,8H2,1-3H3

InChI Key

DTPIFOKFGUEOIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC2

Origin of Product

United States

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